(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate
Description
(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 1233859-96-5) is a chiral pyrrolidine derivative with a tert-butyl carbamate group and a substituted phenoxy moiety. Its molecular formula is C₁₅H₁₉FN₂O₅, featuring:
- A pyrrolidine ring with an (R)-configured stereocenter.
- A 2-fluoro-4-nitrophenoxy substituent at the 3-position of the pyrrolidine.
- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position.
This compound is of interest in medicinal chemistry and drug development due to its structural complexity, which allows for tunable electronic and steric properties.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(18(20)21)8-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFZZURSRZZKF-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144075 | |
| Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233859-96-5 | |
| Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1233859-96-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₅H₁₉FN₂O₅. The compound features a pyrrolidine core substituted with a tert-butyl group and a nitrophenoxy moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 326.32 g/mol |
| Density | 1.292 g/cm³ (predicted) |
| Boiling Point | 433.2 °C (predicted) |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown IC₅₀ values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Properties : Certain nitrophenoxy derivatives have been reported to possess antimicrobial activity, potentially through interference with bacterial cell wall synthesis or function .
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluating the antiproliferative effects of various pyrrolidine derivatives found that specific modifications to the structure could enhance activity against human cancer cell lines. The presence of the nitrophenoxy group was particularly noted for its role in increasing cytotoxicity .
- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in cancer pathways, suggesting a mechanism for its observed biological effects .
- Comparative Analysis : Comparative studies with other similar compounds revealed that variations in substituents on the pyrrolidine ring significantly impacted biological activity. For example, compounds lacking the fluorine atom or with different nitro substitutions showed reduced efficacy against cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the prominent applications of (R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate is in anticancer drug development. Studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties. Research into its mechanism of action could reveal insights into its potential as an anticancer agent.
Case Study Example :
A study conducted on structurally related compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models. This suggests that this compound may be investigated further for its therapeutic potential against specific cancers.
Neuropharmacology
Potential Use in Neurological Disorders
The unique molecular structure of this compound positions it as a candidate for research into neurological disorders. Compounds with similar functionalities have been explored for their effects on neurotransmitter systems, particularly in conditions like depression and anxiety.
Research Insights :
Preliminary studies suggest that modifications to the pyrrolidine framework can enhance binding affinity to neurotransmitter receptors, indicating a possible pathway for developing new treatments for mood disorders.
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its reactivity allows chemists to modify the structure further to create derivatives with enhanced biological activities.
| Application Area | Description | Example Compounds |
|---|---|---|
| Anticancer Research | Investigating efficacy against cancer cell lines | Related nitrophenyl derivatives |
| Neuropharmacology | Potential treatments for mood disorders | Pyrrolidine-based analogs |
| Synthesis | Intermediate for creating new drugs | Various substituted pyrrolidines |
Agricultural Chemistry
There is potential for this compound to be explored within agricultural chemistry, particularly as a pesticide or herbicide. The nitro group is known to impart biological activity against pests, making this compound a candidate for further investigation.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen. Acidic conditions facilitate its cleavage:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Free pyrrolidine amine | >90% | |
| HCl in dioxane (4 M) | Hydrochloride salt of amine | 85% |
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and generating the secondary amine. This deprotection is critical for subsequent functionalization of the pyrrolidine ring .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the aromatic ring for substitution at the fluorine-bearing position:
| Reagents/Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Piperidine | 4-nitro-2-piperidinophenoxy derivative | 62% | |
| NaH, THF, 0°C → rt | Morpholine | 4-nitro-2-morpholinophenoxy analog | 58% |
Regioselectivity : The nitro group at position 4 directs nucleophilic attack to position 2 (fluorine site) due to para-activation. Fluorine acts as a leaving group under strongly basic conditions .
Nitro Group Reduction
The nitro group is reduced to an amine, enabling further derivatization:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOAc, rt | 4-amino-2-fluorophenoxy derivative | 88% | |
| Fe, HCl, EtOH, reflux | 4-amino-2-fluorophenoxy analog | 72% |
Applications : The resulting aniline derivative participates in diazotization or serves as a coupling partner in cross-coupling reactions .
Cross-Coupling Reactions
The aromatic ring engages in palladium-mediated couplings post-nitrogen deprotection:
Substrate Limitations : Steric hindrance from the pyrrolidine ring may reduce reaction efficiency compared to planar aromatic systems .
Functionalization of the Pyrrolidine Ring
After Boc deprotection, the secondary amine undergoes alkylation or acylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM | N-acetylpyrrolidine derivative | 78% | |
| Reductive Amination | Benzaldehyde, NaBH₃CN, MeOH | N-benzylpyrrolidine analog | 63% |
Steric Considerations : The (R)-configuration influences facial selectivity in asymmetric reactions, though detailed stereochemical outcomes require further study .
Ester Hydrolysis
The tert-butyl ester is hydrolyzed to the carboxylic acid under acidic conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (conc.), dioxane, reflux | Pyrrolidine-1-carboxylic acid | 81% |
Utility : The carboxylic acid serves as a handle for peptide coupling or metal coordination.
Key Reactivity Trends
-
Electrophilic Sites : The nitro group enhances electrophilicity at C2 and C6 of the aromatic ring.
-
Steric Effects : The tert-butyl group hinders approach to the pyrrolidine nitrogen, necessitating bulky reagents for efficient functionalization .
-
Chiral Integrity : The (R)-configuration at the pyrrolidine center remains stable under most conditions but may epimerize under strongly basic or acidic environments .
Comparison with Similar Compounds
tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 405887-36-7)
Key Differences :
- Substituent: Lacks the 2-fluoro group on the phenoxy ring.
- Lower lipophilicity compared to the fluorinated analog, which may affect membrane permeability in biological systems .
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1431720-86-3)
Key Differences :
- Functional Groups: Replaces the 2-fluoro-4-nitrophenoxy group with a 3-amino-4-fluoro substitution on the pyrrolidine ring.
- Implications: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Fluorine at the 4-position of the pyrrolidine may induce conformational rigidity, affecting stereoelectronic properties in catalysis or receptor binding .
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Key Differences :
- Substituent: Features a hydroxymethyl group at the 2-position instead of the phenoxy moiety.
- Stereochemistry : (S)-configuration vs. the (R)-configuration of the target compound.
- Implications :
Structural and Functional Analysis (Data Table)
Research Implications
- Stereochemistry : The (R)-configuration may offer superior enantioselectivity in asymmetric catalysis or binding to chiral biological targets compared to (S)-configured analogs .
- Functional Group Diversity: Amino or hydroxymethyl groups in analogs expand utility in peptide synthesis or prodrug design, whereas nitrophenoxy groups favor electrophilic reactivity .
Q & A
Q. Advanced
- Variable-temperature (VT) NMR can identify rotamers by observing coalescence of split signals at elevated temperatures. For instance, tert-butyl groups often exhibit hindered rotation, causing diastereotopic splitting in [¹H NMR] .
- DFT calculations (e.g., using Gaussian) model rotational barriers and predict NMR chemical shifts, aiding in signal assignment .
- 2D NMR techniques (e.g., NOESY or HSQC) clarify spatial relationships between protons and resolve overlapping peaks .
What strategies improve the yield of the nitro-phenoxy substitution step in the synthesis?
Q. Basic
- Activation of the aromatic ring : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the 4-position, favoring nucleophilic attack by the pyrrolidine oxygen .
- Use of mild bases (e.g., K₂CO₃) to deprotonate the pyrrolidine without hydrolyzing the Boc group .
Q. Advanced
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity by enabling rapid heating/cooling cycles .
- In situ FTIR monitoring tracks nitro group consumption and optimizes reaction termination .
How does the fluoronitroaryl moiety influence the compound’s stability under acidic or basic conditions?
Q. Advanced
- Acidic conditions : The Boc group is susceptible to hydrolysis, but the electron-deficient fluoronitroaryl group stabilizes the intermediate oxonium ion, slowing degradation. Stability assays (e.g., HPLC at pH 1–14) quantify half-lives .
- Basic conditions : The nitro group may undergo partial reduction, forming hydroxylamine derivatives. LC-MS or TLC monitors these side reactions .
- Thermogravimetric analysis (TGA) assesses thermal stability, critical for storage and handling .
What mechanistic insights explain the reactivity of the nitro group in downstream functionalization?
Q. Advanced
- Nitro as a directing group : DFT studies show the nitro group activates the aryl ring for electrophilic substitution at the 2- and 6-positions, enabling further derivatization (e.g., Suzuki coupling) .
- Reduction pathways : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, but competing dehalogenation (loss of fluorine) may occur. Controlled pressure and temperature mitigate this .
How can researchers address low yields in Boc-deprotection steps?
Q. Advanced
- Alternative deprotection reagents : Trifluoroacetic acid (TFA) in dichloromethane is standard, but HCl in dioxane may reduce side reactions like tert-butyl carbocation formation .
- Kinetic vs. thermodynamic control : Low-temperature deprotection (0–5°C) minimizes racemization at the pyrrolidine center .
- In-line purification (e.g., catch-and-release resins) removes byproducts and isolates the free amine .
What analytical methods differentiate between diastereomers or regioisomers in derivatives of this compound?
Q. Advanced
- High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass matching (e.g., 286.1205 for C₁₄H₁₉FN₂O₅ ).
- Vibrational circular dichroism (VCD) provides stereochemical fingerprints by correlating IR spectra with absolute configuration .
- Crystallographic data (e.g., CCDC entries) validate bond angles and torsion angles, resolving regioisomeric ambiguities .
How can computational tools aid in predicting the compound’s reactivity or spectroscopic properties?
Q. Advanced
- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), guiding SAR studies .
- NMR prediction software (e.g, ACD/Labs or MestReNova) simulates splitting patterns for complex spin systems, aiding in structural elucidation .
- ReaxFF MD simulations explore thermal degradation pathways and predict decomposition products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
